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Compound of Interest

Compound Name: NC-182

Cat. No.: B609488 Get Quote

Disclaimer: Initial searches for "NC-182" did not yield a relevant chemical compound for drug

development. The following guide is based on early research for the immunomodulatory

peptide RP-182, which is likely the intended subject of inquiry.

This technical guide provides an in-depth overview of the early research on RP-182, a

synthetic peptide with promising anti-tumor properties. The content is tailored for researchers,

scientists, and drug development professionals, offering a comprehensive look at the

compound's mechanism of action, experimental data, and methodologies.

Core Compound Overview
RP-182 is a synthetic, 10-amino acid immunomodulatory peptide.[1][2] It is an amphipathic

analog of host defense peptides, designed to selectively target and activate the mannose

receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs) with an

M2-like phenotype.[3] The peptide's sequence is H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-

Phe-OH.[2] By targeting CD206, RP-182 aims to reprogram the tumor microenvironment from

an immunosuppressive to an anti-tumor state.[3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on RP-182 and its

analogs.

Table 1: Binding Affinity and In Vitro Efficacy of RP-182 and Analogs
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Compound Target Assay Value Reference

RP-182 Human CD206

Microscale

Thermophoresis

(MST)

Kd = 8 µM [5][6]

RP-182 Murine CD206

Microscale

Thermophoresis

(MST)

Kd = ~19 µM [6]

RP-426 (control

peptide)
Human CD206

Microscale

Thermophoresis

(MST)

Kd = 85 µM [6]

RP-182

CD206high M2-

like

macrophages

Cell Killing Assay IC50 = 17.6 µM [5]

1a (RP-182-

PEG3-K(palmitic

acid))

CD206high M2-

like

macrophages

Cell Killing Assay IC50 = 3.2 µM [1]

1f (RP-182-NH-

(CH2)10CONH2)

CD206high M2-

like

macrophages

Cell Killing Assay IC50 = 4.01 µM [1]

1c (cyclic

peptide)

CD206high M2-

like

macrophages

Cell Killing Assay IC50 = 11.1 µM [1]

Table 2: In Vivo Efficacy of RP-182
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Model Treatment Outcome Reference

Bleomycin lung

fibrosis mouse model

RP-182 (20 mg/kg,

i.p., daily for 18 days)

Significantly alleviated

pulmonary fibrosis,

prolonged survival.

[5]

Syngeneic and

autochthonous murine

cancer models

RP-182

Suppressed tumor

growth, extended

survival.

[3]

Signaling Pathways and Mechanisms of Action
RP-182 exerts its anti-tumor effects through a multi-faceted mechanism of action centered on

the activation of the CD206 receptor on M2-like TAMs.

CD206 Conformational Switch: Binding of RP-182 to the carbohydrate recognition domain 5

(CRD5) of CD206 induces a conformational change in the receptor from an "open" to a

"closed" state.[3][6] This conformational switch is crucial for initiating downstream signaling.

NF-κB Signaling Activation: The activation of CD206 by RP-182 leads to the activation of the

canonical NF-κB signaling pathway.[1][2][5]

Induction of Phagocytosis, Autophagy, and Apoptosis: Activated NF-κB signaling triggers a

cascade of cellular events in M2-like macrophages, including phagocytosis, autophagy, and

ultimately, apoptosis.[3][6]

Pro-inflammatory Cytokine Secretion: RP-182 treatment stimulates the secretion of pro-

inflammatory cytokines such as TNFα by the reprogrammed macrophages.[1][5]

Autocrine TNFα Signaling and Caspase Activation: The secreted TNFα can then act in an

autocrine manner, activating the TNF receptor 1 (TNFR1). This leads to the activation of

caspase 8 and subsequent apoptosis of the M2-like TAMs.[1][5]

Macrophage Reprogramming: RP-182 reprograms the M2-like macrophages towards a pro-

inflammatory M1-like phenotype, which is characterized by increased expression of M1

markers like CD86.[3][7]
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The following diagram illustrates the proposed signaling pathway of RP-182.
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RP-182 induced signaling pathway in M2-like macrophages.

Experimental Protocols
Detailed methodologies for the key experiments cited in the early research of RP-182 are

provided below.

Linear RP-182 and its analogs were synthesized using solid-phase peptide synthesis with

Fmoc chemistry on a Liberty Blue synthesizer.[2][8] The peptides were coupled to a Rink Amide

resin.[2][8] Cleavage of the peptides from the resin was performed using a mixture of 95%

trifluoroacetic acid (TFA), 2.5% tri-isopropylsilane, and 2.5% H2O.[2][8] The crude peptides

were then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

[2][8]

Bone marrow-derived macrophages (BMDMs) were obtained from mice and cultured.[3] To

polarize the macrophages into M1 or M2 phenotypes, the cells were treated with specific
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cytokines.[3] Human macrophages were derived from peripheral blood mononuclear cells

(PBMCs) from healthy donors.[3]

The binding affinity of RP-182 and its analogs to purified recombinant CD206 protein was

determined using microscale thermophoresis.[6][9] This technique measures the motion of

molecules in a temperature gradient, which is altered upon ligand binding.

CETSA was used to confirm the engagement of RP-182 with endogenous CD206 in human

and murine macrophages.[3][6] This assay assesses target engagement by measuring

changes in the thermal stability of the target protein upon ligand binding within a cellular

context.[3]

Immunofluorescence staining was performed to visualize cellular processes such as

phagocytosis, autophagy, and apoptosis.[6] Cells were fixed, permeabilized, and incubated with

primary antibodies against specific markers (e.g., RAB7 for phagocytosis, LC3 for autophagy,

cleaved caspase 8 for apoptosis), followed by fluorescently labeled secondary antibodies.[6]

Images were acquired using a confocal microscope.[9]

Flow cytometry was used to quantify the expression of cell surface markers (e.g., CD86 and

CD206) and intracellular cytokines in macrophage populations after treatment with RP-182.[7]

This allowed for the characterization of macrophage reprogramming from an M2-like to an M1-

like phenotype.[7]

The anti-tumor efficacy of RP-182 was evaluated in various mouse models of cancer, including

pancreatic, colon, breast, prostate, and melanoma.[4] For example, in a B16 melanoma model,

C57BL/6 mice were injected intracutaneously with B16 cells.[2] Tumor-bearing mice were then

randomized into treatment groups and received intraperitoneal injections of RP-182 or control.

[5] Tumor growth was monitored by caliper measurements.[2]

The following diagram outlines a general experimental workflow for assessing the in vivo

efficacy of RP-182.
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General workflow for in vivo efficacy studies of RP-182.

Conclusion
Early research on the synthetic peptide RP-182 demonstrates its potential as a novel

immunotherapeutic agent. By targeting and activating the CD206 receptor on M2-like TAMs,

RP-182 can reprogram the tumor microenvironment to an anti-tumor state. The detailed

mechanisms, including the induction of a conformational switch in CD206, activation of NF-κB
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signaling, and subsequent induction of phagocytosis and apoptosis in immunosuppressive

macrophages, provide a strong rationale for its further development. The quantitative data on

its binding affinity and efficacy, along with established experimental protocols, lay the

groundwork for future preclinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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